molecular formula C15H10Cl2N8S2 B300747 1-(2-chlorophenyl)-5-[({[1-(2-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole

1-(2-chlorophenyl)-5-[({[1-(2-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole

Cat. No. B300747
M. Wt: 437.3 g/mol
InChI Key: JSBMHEAYJXEBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-5-[({[1-(2-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-[({[1-(2-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and physiological effects:
1-(2-chlorophenyl)-5-[({[1-(2-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have anti-cancer properties, with studies suggesting that it may inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorophenyl)-5-[({[1-(2-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully assess its potential therapeutic benefits.

Future Directions

There are several future directions for research on 1-(2-chlorophenyl)-5-[({[1-(2-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole. One direction is to further investigate its mechanism of action in order to better understand its potential therapeutic benefits. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further studies could be conducted to assess its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 1-(2-chlorophenyl)-5-[({[1-(2-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole involves the reaction of 2-chlorobenzyl chloride with sodium azide to form 1-(2-chlorophenyl)-1H-tetrazole. This intermediate is then reacted with thioacetic acid to form 1-(2-chlorophenyl)-5-({[1-(2-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)-1H-tetrazole. Finally, this compound is reacted with hydrogen peroxide to form 1-(2-chlorophenyl)-5-[({[1-(2-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole.

Scientific Research Applications

1-(2-chlorophenyl)-5-[({[1-(2-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anti-cancer agent. In addition, this compound has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-(2-chlorophenyl)-5-[({[1-(2-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole

Molecular Formula

C15H10Cl2N8S2

Molecular Weight

437.3 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-[[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylmethylsulfanyl]tetrazole

InChI

InChI=1S/C15H10Cl2N8S2/c16-10-5-1-3-7-12(10)24-14(18-20-22-24)26-9-27-15-19-21-23-25(15)13-8-4-2-6-11(13)17/h1-8H,9H2

InChI Key

JSBMHEAYJXEBHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)SCSC3=NN=NN3C4=CC=CC=C4Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)SCSC3=NN=NN3C4=CC=CC=C4Cl)Cl

Origin of Product

United States

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